molecular formula C20H29ClN2O3S B11235743 1-[(2-chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-3-carboxamide

Cat. No.: B11235743
M. Wt: 413.0 g/mol
InChI Key: BGYAAZOLKFEAOT-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a cycloheptyl group, and a methanesulfonyl group attached to a chlorophenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using a suitable cycloheptyl halide.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.

    Chlorophenyl Group Addition: The chlorophenyl group can be added via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride used in various organic synthesis reactions.

    N-Cycloheptylpiperidine Derivatives: Compounds with similar piperidine and cycloheptyl structures but different functional groups.

Uniqueness

1-[(2-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-3-carboxamide is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H29ClN2O3S

Molecular Weight

413.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-cycloheptylpiperidine-3-carboxamide

InChI

InChI=1S/C20H29ClN2O3S/c21-19-12-6-5-8-17(19)15-27(25,26)23-13-7-9-16(14-23)20(24)22-18-10-3-1-2-4-11-18/h5-6,8,12,16,18H,1-4,7,9-11,13-15H2,(H,22,24)

InChI Key

BGYAAZOLKFEAOT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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